![molecular formula C15H21N3O2 B4647902 1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4647902.png)
1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole
Overview
Description
1,2,4-Triazole is a type of heterocyclic compound. The structure consists of a 5-membered ring containing two carbon atoms and three nitrogen atoms . It’s a basic aromatic ring and is planar .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole is planar due to the sp2 hybridization of the atoms in the ring. The ring contains two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
1,2,4-Triazole is a solid at room temperature with a molecular weight of 69.0653 g/mol . It’s soluble in water and has a pKa of 1.2, indicating that it’s a weak base .Scientific Research Applications
Pharmacological Research
1,2,4-Triazoles and their derivatives, including the compound , are known for their broad pharmacological properties. They exhibit antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . The versatility of the triazole ring allows for the construction of novel bioactive molecules, making this compound a valuable asset in drug discovery and development.
Agricultural Applications
The control over droplet size in sprays is crucial for agricultural applications, such as pesticide and herbicide delivery. Research into making droplet sizes more controllable can benefit from the properties of compounds like HMS1592J20, which may be used to improve the efficacy of spraying technologies .
Material Science
Triazole derivatives are important in materials science due to their structural characteristics. They can be used to create novel materials with specific properties, such as increased durability or enhanced conductivity. The compound’s ability to accommodate a range of substituents makes it a candidate for developing new materials with tailored properties .
Organocatalysis
In the field of organocatalysis, triazole compounds serve as catalysts or catalyst supporters due to their stable structure and ability to participate in various chemical reactions. This compound could be explored for its potential to catalyze or stabilize reactions in synthetic organic chemistry .
Precision Medicine
The controlled droplet size of sprays is also significant in precision medicine, particularly in drug delivery systems. The compound’s properties could be utilized to develop new methods of delivering medication with higher precision and control .
Environmental Monitoring
Triazole derivatives can be used in environmental monitoring as they can be designed to react with specific pollutants. This compound could be part of sensors or assays that detect and measure environmental contaminants, aiding in pollution control and remediation efforts .
Mechanism of Action
properties
IUPAC Name |
1-[4-(2-propan-2-yloxyphenoxy)butyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-13(2)20-15-8-4-3-7-14(15)19-10-6-5-9-18-12-16-11-17-18/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBCJNRGPQIHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



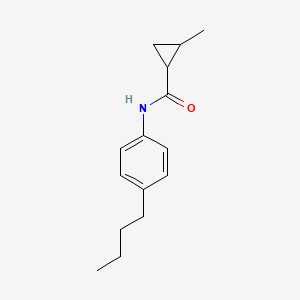
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)
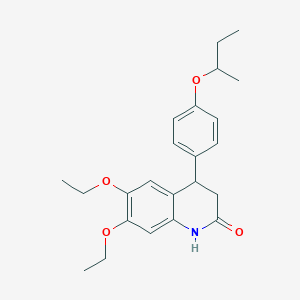
![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)

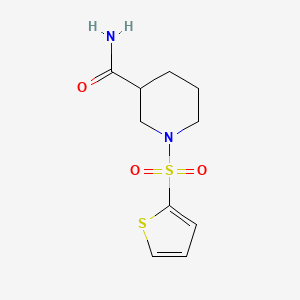
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-chlorobenzamide)](/img/structure/B4647883.png)
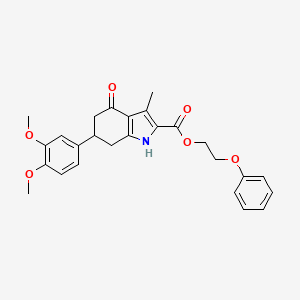
![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4647903.png)
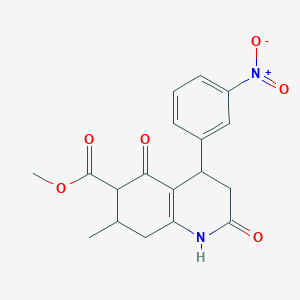
![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)
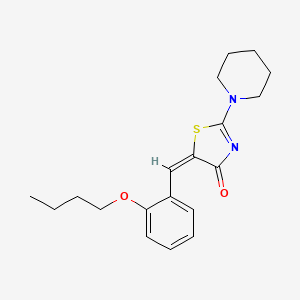
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4647927.png)